molecular formula C10H21NO2 B8018421 Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine

Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine

Cat. No.: B8018421
M. Wt: 187.28 g/mol
InChI Key: VHNLTIZVQZKWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction between 2-propyl-1,3-dioxolane and a suitable amine precursor under acidic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as toluenesulfonic acid or Lewis acids like zirconium tetrachloride can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a stabilizing group, enhancing the compound’s binding affinity to its targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison: Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

N-methyl-3-(2-propyl-1,3-dioxolan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-10(6-4-7-11-2)12-8-9-13-10/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNLTIZVQZKWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(OCCO1)CCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.